Krystyna Skalicka-Woźniak,
Agnieszka Grzegorczyk,
Łukasz Świątek,
Magdalena Walasek,
Jarosław Widelski,
Barbara Rajtar,
Małgorzata Polz-Dacewicz,
Anna Malm,
Hosam O Elansary
PMID: 28528251
DOI:
10.1016/j.fct.2017.05.033
Abstract
A composition of essential oils obtained from Heracleum mantegazzianum (Apiaceae) was examined using a GC-MS method. n-Octyl acetate (19.92%), n-hexyl-2-methylbutanoate (10.84%), n-octanol (10.13%), n-octyl butanoate (8.88%), n-octyl-2-methylbutanoate (8.01%), n-hexyl acetate (7.11%), n-octyl isobutanoate (5.5%) and n-hexyl isobutanoate (5.43%) were the main compounds. The high-performance counter-current chromatography was applied for purification of aliphatic alcohols and esters. A mixture of n-hexane, acetonitrile and tetr-butyl methyl ether (1:1:0.1, v/v) allowed to obtain n-octanol, n-octyl acetate, n-hexyl-2- methylbutanoate, n-octyl isobutanoate and n-octyl-2-methylbutanoate, with the purity range of 94-99%, in one single 74 min run. The antimicrobial activity was also determined against plant and foodborne pathogens. While n-octanol shares responsibility for the antibacterial activity of the essential oil, n-octyl acetate determines its antifungal action. The cytotoxic activity assessed on two normal kidney fibroblast cell lines: Vero (animal) and HEK-293 (human embryonic), and two human cancer cell lines: FaDu (squamous cell carcinoma of the pharynx) and SCC25 (squamous cell carcinoma of the tongue), showed a moderate cytotoxicity with CC
values ranging from 262.3 to 567.8 μg/mL. Results indicate that normal cell lines were more sensitive to the tested essential oil than cancer cell lines. The antioxidant activity of oil and pure compounds was not significant.
N Karami,
A Karimi,
A Aliahmadi,
F Mirzajan,
H Rezadoost,
A Ghassempour,
F Fallah
PMID: 28364792
DOI:
10.14715/cmb/2017.63.2.18
Abstract
The rapid diagnosis of respiratory infections has always been an important goal for medical professionals, because rapid and accurate diagnosis leads to proper and timely treatment, and consequently, reduces the costs of incorrect and long-term treatments, and antibiotic resistance. The present study was conducted with the aim of detecting volatile organic compounds (VOCs) in three bacteria: Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae. Headspace of the studied bacteria, after separately culturing in two types of liquid medium in three different time-periods, was extracted by solid phase microextraction and analysed by gas chromatography mass spectrometry The analysis results of the VOCs produced by the studied bacteria indicate that some VOCs are common and some are unique in each bacterium. 1-penten-3-ol, levomenthol, and 2-octyl-1-ol for P. aeruginosa, cyclohexene, 4-ethenyl, and cis-Dihydro-α-terpinyl acetate for A. baumannii and 1,3-butadiene, butyraldehyde, longifolene, octyl acetate, tridecanol, dodecenal, (E)-2-hexyl ester, butanoic acid, and 5,5-dodecadinyl-1 12-diol for K. pneumoniae were identified as unique VOCs for each bacterium. Finally, it can be said that an accurate and rapid bacterial detection method can be achieved by using a tool that can detect bacterial VOCs. However, more studies are needed to design a tool for which all aspects have been assessed, so that it can give us a more complete pattern for the use of these compounds as biomarkers.
Martina Matoušková,
Jana Jurová,
Daniela Gruľová,
Anna Wajs-Bonikowska,
Marek Renčo,
Vincent Sedlák,
Janka Poráčová,
Zuzana Gogaľová,
Danuta Kalemba
PMID: 30682808
DOI:
10.3390/molecules24030425
Abstract
Spreading of the plant species in new areas is supported by the hypothesis in which chemicals produced by alien species are allopathic to native plants. A novel weapon hypothesis was tested by using essential oil of dangerous alien species
in laboratory conditions. Aboveground plant material was collected in south-east part of Slovakia, dried and hydrodistilled for essential oil isolation. Dominant compounds as octyl acetate (62.6%), hexyl 2-metylbutyrate (10.7%), hexyl isobutyrate (7.5%) and hexyl butyrate (6.5%) were identified by GC-MS. Potential phytotoxic activity was tested on three dicot plant species garden cress (
L.), radish (
L.) and lettuce (
L.) and on one monocot plant species wheat
L. Germination of the seeds of model plant species after influencing by different doses of essential oil of
as well as the roots length was evaluated.
L. and
L. were generally not sensitive to applied doses of essential oil although a little stimulation effect at some concentrations prevailed over inhibition effect. Similarly, in monocot species
L., stimulation was visible in both root length and root number at two or one highest doses, respectively.
Călin Jianu,
Ionuț Goleț,
Daniela Stoin,
Ileana Cocan,
Alexandra Teodora Lukinich-Gruia
PMID: 32079080
DOI:
10.3390/molecules25040869
Abstract
In the last decade, there has been growing interest in the food industry in replacing synthetic chemicals with natural products with bioactive properties. This study's aims were to determine the chemical composition and the antioxidant properties of the essential oil of
. The essential oil was isolated with a yield of 0.41% (
/
) by steam distillation from the dried seeds and subsequently analysed by GC-MS. Octyl acetate (78.49%) and octyl hexanoate (6.68%) were the main components. The essential oil exhibited an excellent activity for the inhibition of primary and secondary oxidation products for cold-pressed sunflower oil comparable with butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT), which were evaluated using peroxide and thiobarbituric acid values. The antioxidant activity of the essential oil was additionally validated using DPPH radical scavenging (0.0016 ± 0.0885 mg/mL), and
-carotene-linoleic acid bleaching assays. Also, the amounts of total phenol components (0.0053 ± 0.0023 mg GAE/g) were determined.
Filippo Maggi,
Luana Quassinti,
Massimo Bramucci,
Giulio Lupidi,
Dezemona Petrelli,
Luca A Vitali,
Fabrizio Papa,
Sauro Vittori
PMID: 24697288
DOI:
10.1080/14786419.2014.904311
Abstract
The essential oil obtained from the fruits of hogweed (Heracleum sphondylium subsp. ternatum) growing in central Apennines (Italy) was analysed for chemical composition by gas chromatographic-flame ionisation detector (GC-FID) and gas chromatography-mass spectrometry (GC-MS). The oil was composed mainly of aliphatic esters (86.9-89.5%), among them octyl acetate (54.9-60.2%) and octyl butyrate (10.1-13.4%) were the most abundant. The oil and its two major esters, octyl acetate and octyl butyrate, were tested for in vitro biological activity, namely antibacterial, antioxidant and cytotoxic, by microdilution, DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) and MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assays. Worthy of mention was only the cytotoxic activity of the oil against two tumour cell lines, i.e. A375 (human malignant melanoma) and HCT116 (human colon carcinoma) cells, with IC50 values of 48.69 and 95.83 μg/mL, respectively; the major compound responsible for this effect was octyl butyrate which displayed IC50 values of 20.19 μg/mL (100.8 μM) and 55.35 μg/mL (276.3 μM) on the same cells, respectively.
Zhe He,
Zhen-Ming Lu,
Hong-Yu Xu,
Jing-Song Shi,
Zheng-Hong Xu
PMID: 22506397
DOI:
Abstract
To analyze the volatile compounds of Antrodia camphorata in solid-state and submerged cultures.
A headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry(GC-MS) were used to evaluate the profile of the volatile compounds.
49 volatile compounds were identified in A. camphorata mycelia in submerged culture, while 43 volatile compounds were identified in mycelia in solid-state culture. 1-octen-3-ol, 3-octanone, 1-octen-3-ylacetate, acetic acid octyl ester and ethanol were the main volatile compounds in A. camphorata mycelia in submerged culture, while 1-octen-3-ol, 3-octanone, 3-methyl-butyraldenhyde, gamma-podecalactone and methyl 2-furozte were the most potent key volatile compounds in mycelia in solid-state culture.
The volatile compounds in the mycelia of A. camphorata in solid-state and submerged cultures are similar but their relative contents are different.
Zhiqian Song,
Lei Xia,
Zheng Wei,
Yuna Cao,
Linlin Zhang,
Zhenli Liu
PMID: 22860456
DOI:
Abstract
To establish method for determining the contents of alpha-pinene and octyl acetate in Boswellia serrata, in order to provide preference for making quality standards for B. serrata and processed B. serrata.
Application of orthogonal design was employed to optimize the solvent, solvent quantity and extraction time. The GC-MS analysis was performed on a Rxi-5ms silica capillary column, running in the electron impact (EI) mode, with ion trap and injector temperature of 200 degrees C and 250 degrees C, respectively. The column oven was initially 50 degrees C and was held for 1 min after injection, followed by temperature ramping at 5 degrees C x min(-1) up to 130 degrees C, holding for 1 min. 1 microL of samples solution were injected in the split mode (1:60). Helium was the carrier gas. The mass spectrometer was set to scan m/z 45450 with an ionizing voltage at 70 eV.
Sample solutions were prepared for 50-fold dose by ultrasonic extraction with hexane for 30 min. The content of alpha-pinene and octyl acetate in 10 batches of B. serrata were 0.021 3-0.149 5, 2.519 6-9.098 0 mg x g(-1), respectively. And, those of alpha-pinene and octyl acetate in processed B. serrata were 0.015 9-0.065 9, 0.801 0-12.812 2 mg x g(-1).
The method is a stable and reliable for determining the contents of alpha-pinene and octyl acetate in B. serrata.
Priyanka Bansal,
Kathrin Bubel,
Seema Agarwal,
Andreas Greiner
PMID: 22211695
DOI:
10.1021/bm2014679
Abstract
Pheromone eluting oligolactide (OLA) microcapsules immobilized in electrospun biodegradable polyester nanofibers were obtained by electrospinning of aqueous dispersions of the microcapsules. OLA was prepared by conventional melt polycondensation of lactic acid. Following the protocol of the solvent displacement method, OLA was dissolved in acetone and mixed with Brij S20 and the pheromone of the European grape vine moth, Lobesia Botrana, (E,Z)-7,9-dodecadien-l-yl acetate (DA). Up to 32 wt % of this mixture could be dispersed in water with colloidal stability of several weeks without any sedimentation. Without DA as well as OLA, no stable dispersions of OLA in water were obtained. Replacement of DA by classical hydrophobes typically used for miniemulsions did not yield stable dispersions, but the addition of octyl acetate, which shows structural similarity to DA, yielded stable dispersions in water up to 10 wt %. Dispersions of OLA/DA were successfully electrospun in combination with an aqueous dispersion of a biodegradable block copolyester resulting in water-stable nanofibers containing OLA/DA microcapsules. Release of DA from microcapsules and fibers was retarded in comparison with non-encapsulated DA, as shown by model studies.
Jinfeng Zhao,
Chunlan Zhou,
Fengqin Zhou,
Taiming Wei
PMID: 21809584
DOI:
Abstract
To analyze the volatile oil of olibanum and apply scientific evidences for its applications.
The volatile oil was analyzed by GC-MS.
One hundred components were identified,accounting for 91.26% of the total volatile oil, and the main components were octyl acetate, beta-elemene. It contains some transdermal absorption enhancers.
The components of olibanum volatile oil were complicated; the connatural transdermal absorption enhancers make it possible to use in external preparation.
Zohreh Habibi,
Rasool Eshaghi,
Mehdi Mohammadi,
Maryam Yousefi
PMID: 20552523
DOI:
10.1080/14786410902885138
Abstract
The chemical composition of the essential oil from Heracleum rechingeri was analysed using GC-MS. Twenty-seven compounds, accounting for 94.62% of the extracted essential oil, were identified. The main oil compounds were octyl acetate (29.49%), elemicine (23.06%), (E)-caryophyllene (9.26%), caryophyllene oxide (6.42%), terpinolene (6.12%) and (Z)-3-octenyl acetate (4.72%). The antimicrobial activity of the essential oil was tested against three different bacteria by disc diffusion method and showed maximum inhibitory activity against Gram-positive bacteria, especially Bacillus subtilis.